Technical Monograph: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Technical Monograph: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Topic: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate Molecular Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Strategic Scaffold for Medicinal Chemistry and Agrochemical Synthesis[1]
Executive Summary
Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS: 92945-28-3), also known as ethyl 5-isobutyl-1H-pyrazole-3-carboxylate, represents a critical "privileged scaffold" in modern drug discovery.[1] Its structural versatility—defined by the amphoteric nature of the pyrazole ring and the lipophilic isobutyl tail—makes it an ideal intermediate for synthesizing kinase inhibitors, GPCR ligands (specifically Cannabinoid CB1/CB2 modulators), and agrochemical fungicides.
This guide provides a rigorous analysis of its structural dynamics, a self-validating synthesis protocol, and the mechanistic causality governing its reactivity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |
| Common Name | Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate |
| CAS Registry Number | 92945-28-3 |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| SMILES | CCOC(=O)C1=NNC(CC(C)C)=C1 |
| Predicted LogP | ~2.5 (Lipophilic, favorable for CNS penetration) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Structural Dynamics: The Tautomerism Challenge
For researchers, the most critical structural feature of this molecule is its annular tautomerism . In solution, the hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2. This results in an equilibrium between the 3-carboxylate and 5-carboxylate forms.
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Tautomer A (3-ester): The bulky isobutyl group is at position 5.[1] This is often the thermodynamically preferred tautomer in non-polar solvents due to steric relief.
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Tautomer B (5-ester): The isobutyl group is at position 3.[1]
Understanding this equilibrium is vital for regioselective alkylation. If you alkylate the nitrogen (e.g., with methyl iodide), the ratio of products depends on the solvent polarity and the specific base used, which shifts this equilibrium.
Visualization: Tautomeric Equilibrium
Figure 1: The rapid proton transfer between N1 and N2 creates an equilibrium that dictates reactivity profiles.
Synthesis Protocol: Mechanistic Causality
The synthesis follows a classic Claisen Condensation followed by a Knorr Pyrazole Cyclization . This route is preferred over direct cycloaddition due to higher regiocontrol and scalability.
Reagents & Causality[1]
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4-Methyl-2-pentanone (Methyl Isobutyl Ketone - MIBK): The starting ketone. The alpha-protons are acidic enough to be deprotonated by alkoxides.[1]
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Diethyl Oxalate: Acts as the electrophile. The oxalate ester functionality ensures the formation of the 1,3-dicarbonyl intermediate.
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Sodium Ethoxide (NaOEt): The base. Critical Note: Use freshly prepared NaOEt or a commercial solution free of hydroxide to prevent hydrolysis of the ester before condensation.
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Hydrazine Hydrate: The dinucleophile that closes the ring.
Step-by-Step Methodology
Step 1: Claisen Condensation (Formation of Diketoester)
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.
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Base Addition: Charge with anhydrous ethanol (150 mL) and add sodium metal (1.0 eq) slowly to generate NaOEt in situ. Why: Ensures anhydrous conditions.
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Reagent Mixing: Cool to 0°C. Add diethyl oxalate (1.05 eq) dropwise. Then, add 4-methyl-2-pentanone (1.0 eq) dropwise over 30 minutes.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. The solution will turn yellow/orange, indicating enolate formation.
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Workup: Acidify with glacial acetic acid or dilute HCl to pH 4-5. Extract with Ethyl Acetate.[1][2] The intermediate is Ethyl 6-methyl-2,4-dioxoheptanoate .
Step 2: Cyclization (Knorr Reaction)
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Solvation: Dissolve the crude diketoester in Ethanol.
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Cyclization: Cool to 0°C. Add Hydrazine Hydrate (1.1 eq) dropwise. Caution: Exothermic.[1]
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Reflux: Heat to reflux (78°C) for 2 hours. This drives the dehydration step to aromatize the pyrazole ring.
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Purification: Evaporate solvent. The product often precipitates upon cooling. Recrystallize from Ethanol/Water or Hexane/EtOAc.[1]
Visualization: Synthetic Workflow
Figure 2: Two-step convergent synthesis via Claisen condensation and hydrazine cyclization.
Analytical Characterization (Self-Validation)
To validate the structure, specific NMR signals must be present. The absence of the diketone peaks confirms cyclization.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| ¹H NMR | 13.0 - 13.5 | Broad Singlet | 1H | NH | Pyrazole N-H (Exchangeable with D₂O) |
| ¹H NMR | 6.60 | Singlet | 1H | C4-H | Aromatic proton on the pyrazole ring.[1] Diagnostic for ring closure. |
| ¹H NMR | 4.30 | Quartet | 2H | O-CH₂ -CH₃ | Ethyl ester methylene.[1] |
| ¹H NMR | 2.55 | Doublet | 2H | Pyrazole-CH₂ -CH | Isobutyl methylene attached to the aromatic ring.[1] |
| ¹H NMR | 1.85 | Multiplet | 1H | CH₂-CH -(CH₃)₂ | Isobutyl methine proton.[1] |
| ¹H NMR | 1.35 | Triplet | 3H | O-CH₂-CH₃ | Ethyl ester methyl.[1] |
| ¹H NMR | 0.92 | Doublet | 6H | CH-(CH₃ )₂ | Isobutyl gem-dimethyls.[1] |
Quality Control Check:
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If you see a peak around δ 3.5-4.0 that integrates to 2H (methylene between carbonyls), the cyclization failed, and you still have the diketoester intermediate.
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Mass Spectrometry (ESI+): Expect [M+H]⁺ = 197.13 (Calculated for C₁₁H₁₈N₂O₂ is 210.27, minus ethyl if fragmented, but parent ion should be visible). Correction: MW is 210.[1]27. [M+H]⁺ should be 211.28 .
Medicinal Chemistry Applications
This scaffold is not merely an intermediate; it is a pharmacophore.
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Kinase Inhibition: The pyrazole N-H and the ester carbonyl (or its amide derivatives) form a "hinge-binding" motif common in ATP-competitive inhibitors (e.g., similar to the scaffold in Ruxolitinib or Tofacitinib analogs).
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Cannabinoid Receptors: 1,5-diarylpyrazole-3-carboxamides are classic CB1 antagonists (Rimonabant class).[1] This ethyl ester is the precursor to the carboxamide warhead. The isobutyl group provides the necessary lipophilicity to dock into the hydrophobic pockets of the GPCR.
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Agrochemicals: Pyrazole-carboxamides are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The isobutyl group mimics the steric bulk of commercially successful fungicides like Penthiopyrad.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6422484 (Analogous Isopropyl Structure). Retrieved from [Link][3]
- Fustero, S., et al. (2008).Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (Provides mechanistic grounding for the Claisen/Hydrazine route).
- Elguero, J. (2000).Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.
